2'-Bromobiphenyl-2-Carboxaldehyde
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Overview
Description
2’-Bromobiphenyl-2-Carboxaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is attached to one of the phenyl rings, and an aldehyde group is attached to the other
Synthetic Routes and Reaction Conditions:
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From 2-Iodobenzaldehyde and 2-Bromophenylboronic Acid:
- The synthesis involves a Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction mixture is heated to facilitate the coupling process .
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From 2-Bromobiphenyl:
- Another method involves the bromination of biphenyl followed by formylation. The bromination is carried out using bromine in the presence of a catalyst, and the formylation is achieved using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid .
Industrial Production Methods:
- Industrial production methods for 2’-Bromobiphenyl-2-Carboxaldehyde typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
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Oxidation:
- 2’-Bromobiphenyl-2-Carboxaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction:
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Substitution:
- The bromine atom in 2’-Bromobiphenyl-2-Carboxaldehyde can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: 2’-Bromobiphenyl-2-Carboxylic Acid.
Reduction: 2’-Bromobiphenyl-2-Methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Bromobiphenyl-2-Carboxaldehyde has a wide range of applications in scientific research:
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Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
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Biology:
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Medicine:
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Industry:
Mechanism of Action
The mechanism by which 2’-Bromobiphenyl-2-Carboxaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets and Pathways:
Comparison with Similar Compounds
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2-Bromobiphenyl:
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2-Iodobiphenyl-2-Carboxaldehyde:
- Similar structure but with an iodine atom instead of bromine. The iodine atom can make the compound more reactive in certain substitution reactions .
Uniqueness:
Properties
Molecular Formula |
C13H9BrO |
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Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H |
InChI Key |
KVIXOIASIRYKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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